L-Oleandrosyl-oleandolide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H46O10 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6,14-dihydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione |
InChI |
InChI=1S/C27H46O10/c1-12-10-27(11-34-27)25(31)15(4)22(29)13(2)17(6)36-26(32)16(5)24(14(3)21(12)28)37-20-9-19(33-8)23(30)18(7)35-20/h12-24,28-30H,9-11H2,1-8H3/t12-,13-,14+,15+,16+,17+,18-,19-,20-,21-,22-,23-,24-,27+/m0/s1 |
InChI Key |
WBLQSDZLJBWRPL-WQMXQYMNSA-N |
SMILES |
CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)OC3CC(C(C(O3)C)O)OC)C)C)C)O)C |
Isomeric SMILES |
C[C@H]1C[C@@]2(CO2)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]1O)C)O[C@H]3C[C@@H]([C@H]([C@@H](O3)C)O)OC)C)C)C)O)C |
Canonical SMILES |
CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)OC3CC(C(C(O3)C)O)OC)C)C)C)O)C |
Origin of Product |
United States |
Natural Occurrence and Discovery
Isolation from Streptomyces Species
The primary and most well-studied source of L-Oleandrosyl-oleandolide is the bacterium Streptomyces antibioticus, the producer of the antibiotic oleandomycin (B1677203). microbiologyresearch.orgwikipedia.org While oleandomycin was first isolated in 1954, the specific intermediate this compound was identified through detailed studies of the antibiotic's biosynthetic pathway. wikipedia.org
The formation of this compound within Streptomyces antibioticus is a multi-step enzymatic process. The biosynthesis begins with the creation of the aglycone core, oleandolide (B1226770). asm.org Subsequently, a sugar moiety is attached. Research has shown that the glycosyltransferase OleG2 first attaches L-olivose to the oleandolide aglycone, forming L-Olivosyl-oleandolide. nih.govebi.ac.uk In a subsequent step, the enzyme OleY, a methyltransferase, acts on this intermediate, converting the L-olivose sugar into L-oleandrose by adding a methyl group. nih.govresearchgate.net This methylation step yields the final this compound, which is a direct precursor to oleandomycin. nih.gov
| Organism | Classification | Reference |
|---|---|---|
| Streptomyces antibioticus | Bacterium | microbiologyresearch.orgwikipedia.org |
| Nannochloropsis gaditana | Microalga | mdpi.com |
| Durvillaea potatorum & Ascophyllum nodosum (Seaweed Extract) | Brown Algae | frontiersin.org |
| Arabidopsis thaliana | Plant | frontiersin.orgnih.gov |
| Clitoria ternatea | Plant | mbimph.com |
| Cupressus torulosa | Plant | rsc.org |
Identification in Biosynthetic Gene Clusters
The production of this compound is governed by a specific set of genes organized in the oleandomycin biosynthetic gene cluster in Streptomyces antibioticus. asm.orgjst.go.jp Sequencing of this gene cluster has allowed for the identification and functional characterization of the enzymes responsible for synthesizing the L-oleandrose sugar and attaching it to the aglycone. asm.orgebi.ac.uk
The biosynthesis of the dTDP-L-oleandrose precursor involves several key genes, including oleW, oleV, oleL, and oleU. asm.orguniovi.es The process is initiated from a glucose-1-phosphate precursor. The gene oleE encodes a dTDP-glucose synthase, and oleS encodes a dTDP-D-glucose 4,6-dehydratase, both of which are involved in the early steps of deoxysugar formation for both L-oleandrose and D-desosamine (the other sugar in oleandomycin). asm.org The glycosyltransferase gene oleG2 is responsible for attaching the L-olivose sugar to the oleandolide aglycone. nih.govebi.ac.uk The crucial final step in the formation of the L-oleandrosyl moiety is catalyzed by the product of the oleY gene, an S-adenosyl-L-methionine-dependent 3-O-methyltransferase, which methylates the L-olivosyl precursor after it has been attached to the aglycone. nih.govresearchgate.net
| Gene | Deduced Function | Role in Biosynthesis | Reference |
|---|---|---|---|
| oleS, oleE | dTDP-glucose synthase and dehydratase | Early steps in deoxysugar synthesis | asm.org |
| oleW, oleV, oleL, oleU | Enzymes for dTDP-L-olivose synthesis | Formation of the L-olivose precursor | asm.orguniovi.es |
| oleG2 | Glycosyltransferase | Attaches L-olivose to the oleandolide aglycone | nih.govebi.ac.uk |
| oleY | L-oleandrosyl 3-O-methyltransferase | Methylates L-olivosyl-oleandolide to form this compound | nih.govresearchgate.net |
Biosynthetic Pathways of L Oleandrosyl Oleandolide
Polyketide Synthase (PKS) Assembly of the Macrolactone Core
The foundational structure of L-Oleandrosyl-oleandolide is its macrolactone ring, oleandolide (B1226770), which is assembled by a Type I polyketide synthase (PKS) system. nih.govwikipedia.org This large, multifunctional enzyme complex catalyzes the sequential condensation of small carboxylic acid units in a manner analogous to an assembly line.
The assembly of the oleandolide core begins with a specific starter unit and is extended through the addition of several extender units. asm.org The oleandomycin (B1677203) synthase (OLES) initiates the process using one molecule of acetyl-CoA as the starter unit. wikipedia.orgnih.gov The polyketide chain is then elongated through the sequential addition of six methylmalonyl-CoA molecules as extender units. wikipedia.orgasm.orgnih.gov Each addition, or module, involves a series of reactions including condensation, and potential reduction and dehydration steps, to build the growing polyketide chain, which remains tethered to the enzyme complex via thioester linkages. wikipedia.org The final product of the PKS assembly line is the aglycone precursor, 8,8a-deoxyoleandolide (B1208699). wikipedia.orgjst.go.jp
The oleandomycin PKS is encoded by a gene cluster organized into three large genes, often referred to as OLES1, OLES2, and OLES3, or alternatively oleA1, oleA2, and oleA3. wikipedia.org These genes code for three massive, multi-domain proteins that work in concert to build the macrolactone ring. The organization and function of these PKS proteins show a 45% amino acid identity to the well-studied 6-deoxyerythronolide B synthase (DEBS) from the erythromycin (B1671065) pathway. wikipedia.orgrsc.org
Table 1: Oleandomycin Polyketide Synthase (OLES) Subunits
| Gene | Protein Subunit | Encoded Modules | Function |
| OLES1 / oleA1 | OLES1 / OleA1 | Loading Module, Module 1, Module 2 | Initiates synthesis with an acetyl-CoA starter unit and catalyzes the first two chain elongation steps. wikipedia.org |
| OLES2 / oleA2 | OLES2 / OleA2 | Module 3, Module 4 | Catalyzes the third and fourth elongation steps. Module 3 contains a redox-inactive ketoreductase, which is responsible for retaining a carbonyl group at the C-9 position (corresponding to C-8 in the final structure) of the polyketide chain. wikipedia.org |
| OLES3 / oleA3 | OLES3 / OleA3 | Module 5, Module 6 | Performs the final two elongation cycles and facilitates the release of the completed polyketide chain as the macrolactone, 8,8a-deoxyoleandolide. wikipedia.orgasm.org |
Glycosylation Steps
Following the synthesis of the aglycone core, the pathway proceeds with glycosylation, where sugar moieties are attached to the macrolactone ring. This process is critical for the compound's ultimate biological activity. The formation of this compound involves a specific sequence of sugar transfer and modification.
Contrary to some biosynthetic pathways where the final sugar is synthesized and then attached, the oleandomycin pathway involves the transfer of an unmethylated sugar precursor. nih.gov The deoxysugar L-olivose, in its activated form as dTDP-L-olivose, is transferred to the C-3 hydroxyl group of the oleandolide aglycone. asm.orgnih.gov This reaction results in the formation of the intermediate compound, L-olivosyl-oleandolide. smolecule.com This represents a key divergence from the biosynthetic pathway of avermectin (B7782182), which also contains L-oleandrose; in that pathway, L-oleandrose is synthesized first and then transferred to the aglycone. nih.govnih.gov
The enzymatic transfer of L-olivose to the oleandolide core is catalyzed by the glycosyltransferase OleG2. wikipedia.orgnih.govresearchgate.net Gene disruption and heterologous expression studies have confirmed that OleG2 is the specific enzyme responsible for this crucial step. asm.orgnih.gov Research has also revealed that OleG2 exhibits a degree of substrate flexibility. It can transfer not only its native L-olivose and the related L-oleandrose but has also been shown to transfer L-rhamnose to macrolide aglycones, a characteristic that opens possibilities for generating novel hybrid macrolides. nih.govnih.gov
Post-Glycosylation Modifications
The final step in the formation of this compound is a modification that occurs after the initial glycosylation event. This transformation is what distinguishes L-oleandrose from its precursor, L-olivose.
The intermediate, L-olivosyl-oleandolide, undergoes a specific methylation reaction to become this compound. smolecule.comnih.gov This conversion is catalyzed by the enzyme OleY, an S-adenosyl-L-methionine-dependent methyltransferase. nih.govnih.gov OleY specifically targets the 3'-hydroxyl group of the attached L-olivose moiety, transferring a methyl group from S-adenosyl-L-methionine to form the 3'-O-methylated L-oleandrose sugar. nih.govsmolecule.com This post-glycosylation methylation is the terminal step in the synthesis of the this compound molecule. nih.govnih.gov
Enzymatic Methylation of the Glycosyl Moiety
A key step in the biosynthesis of this compound is the methylation of its sugar component, L-olivose, after it has been attached to the macrolactone core. This reaction is catalyzed by a specific methyltransferase, OleY, which ensures the conversion to L-oleandrose.
Functional Analysis of OleY Methyltransferase
The enzyme OleY, encoded by the oleY gene in Streptomyces antibioticus, is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase responsible for the 3-O-methylation of the L-olivose moiety attached to the oleandolide aglycon. nih.gov This methylation is a critical post-glycosylation tailoring step, converting an L-olivosyl-macrolactone intermediate into an L-oleandrosyl-macrolactone. nih.govnih.gov The oleY gene was successfully overexpressed in both Escherichia coli, where it formed insoluble inclusion bodies, and Streptomyces lividans, which produced a soluble, active protein. nih.govnih.gov
The OleY methyltransferase exhibits specificity for monoglycosylated macrolactones. nih.gov Initial hypotheses that OleY might act on a dTDP-activated sugar intermediate were disproven; instead, it was demonstrated that the methylation event occurs once the sugar is attached to the aglycon. nih.gov The primary substrate for OleY in the oleandomycin pathway is L-olivosyl-erythronolide B, which it converts to L-oleandrosyl-erythronolide B. nih.govnih.gov
Further studies revealed that OleY has a degree of flexibility in its substrate recognition. It can also methylate other monoglycosylated derivatives, including L-rhamnosyl-erythronolide B and L-mycarosyl-erythronolide B. nih.govnih.gov Biotransformation experiments using S. albus expressing oleY confirmed the conversion of these compounds into their respective 3-O-methylated forms. nih.gov However, the enzyme showed no activity towards other glycosylated macrolide antibiotics like spiramycin, niddamycin, or carbomycin. nih.gov
| Substrate | Product | Activity Confirmed |
|---|---|---|
| L-olivosyl-erythronolide B | L-oleandrosyl-erythronolide B | Yes nih.govnih.gov |
| L-rhamnosyl-erythronolide B | 3-O-methyl-L-rhamnosyl-erythronolide B | Yes nih.govnih.gov |
| L-mycarosyl-erythronolide B | 3-O-methyl-L-mycarosyl-erythronolide B | Yes nih.govnih.gov |
| dTDP-activated sugar intermediates | N/A | No nih.gov |
| Spiramycin, Niddamycin, Carbomycin | N/A | No nih.gov |
The enzymatic activity of the purified OleY methyltransferase has been characterized to understand its kinetic properties. The enzyme displays optimal activity within a narrow pH range. nih.govnih.gov Its function is significantly stimulated by the presence of divalent cations, with cobalt (Co²⁺) being the most effective in maximizing its methylating activity. nih.govnih.gov The methylating activity of OleY has been assayed on its various substrates, confirming its preference for L-olivosyl-erythronolide B (OLV-EB) and L-rhamnosyl-erythronolide B (RHA-EB) over L-mycarosyl-erythronolide B (MYC-EB). nih.govresearchgate.net
| Parameter | Finding | Reference |
|---|---|---|
| Optimal pH | Operates in a narrow pH range | nih.govnih.gov |
| Cofactor Requirement | Activity stimulated by divalent cations | nih.govnih.gov |
| Most Effective Cation | Co²⁺ | nih.govnih.gov |
Structural analysis of the OleY methyltransferase provides insight into its functional state. When purified and analyzed via SDS-PAGE, the OleY protein appears as a single band with a molecular mass of approximately 43 kDa. nih.govnih.gov However, analysis of the native enzyme using gel filtration chromatography revealed a molecular mass of 87 kDa. nih.govnih.gov This discrepancy indicates that the active form of the OleY methyltransferase is a dimer, composed of two identical 43-kDa subunits. nih.govnih.gov
Proposed Alternative Biosynthetic Routes for L-Oleandrose
The biosynthesis of the L-oleandrose sugar moiety in Streptomyces antibioticus follows a different path compared to other antibiotic producers like Streptomyces avermitilis. nih.govnih.gov In the avermectin producer, L-oleandrose is synthesized as a nucleotide-activated sugar (dTDP-L-oleandrose) and is then transferred to the aglycon by a glycosyltransferase. nih.gov
In contrast, the proposed pathway for oleandomycin biosynthesis in S. antibioticus involves a late-stage methylation. nih.govnih.gov Here, the unmethylated sugar, L-olivose, is first synthesized and attached to the oleandolide aglycon by the glycosyltransferase OleG2. nih.govnih.gov Subsequently, the OleY methyltransferase catalyzes the methylation of the attached L-olivose moiety to form the final L-oleandrose sugar. nih.govnih.gov This represents a significant alternative biosynthetic strategy where the final sugar modification occurs on the macrolactone scaffold rather than at the nucleotide-sugar level. nih.gov
Epoxidation of the Macrolactone Ring (e.g., by Cytochrome P450 OleP)
Following glycosylation, the macrolactone ring undergoes further modification. A critical step is the epoxidation at the C8-C8a position of the oleandolide ring, a reaction catalyzed by the cytochrome P450 enzyme, OleP (CYP107D1). researchgate.netnih.govmdpi.com This regio- and stereospecific reaction is one of the final tailoring steps in the oleandomycin biosynthetic pathway. nih.govmdpi.com
Research suggests that OleP is versatile and can introduce the epoxide function at different stages of the pathway, leading to parallel biosynthetic routes. researchgate.netresearchgate.net It is capable of catalyzing the epoxidation on both the unglycosylated aglycone, 8,8a-deoxyoleandolide (DEO), and the C3-monoglycosylated intermediate, L-olivosyl-8,8a-deoxyoleandolide (L-O-DEO). researchgate.netnih.govmdpi.comresearchgate.net However, structural and functional data indicate that L-O-DEO is the optimal substrate for OleP. researchgate.netmdpi.com It is proposed that the L-olivosyl moiety acts as a molecular wedge, promoting a more efficient structural change in the enzyme upon binding, which stabilizes the closed, catalytically competent conformation. researchgate.netmdpi.com The ability of OleP to accommodate the aglycone substrate is facilitated by ordered solvent molecules in the active site, which compensate for the absence of the sugar moiety. mdpi.com
Substrate Versatility and Active Site Selectivity
A critical enzyme in the oleandomycin biosynthetic pathway is the cytochrome P450 monooxygenase, OleP, which is responsible for the epoxidation of the macrolactone ring. jst.go.jpresearchgate.net Research has revealed that OleP exhibits a degree of substrate versatility, as it can act on both the aglycone intermediate, 8,8a-deoxyoleandolide (DEO), and the monoglycosylated intermediate, L-olivosyl-8,8a-deoxyoleandolide (L-O-DEO). researchgate.netnih.govnih.govresearchgate.net This suggests the existence of two parallel pathways leading to the final product. researchgate.netmdpi.com
Structural and functional studies have provided insights into the active site selectivity of OleP. While the aglycone DEO can bind to the active site, it does so loosely, resulting in a less efficient catalytic closure for a significant portion of the enzyme population. nih.govnih.govresearchgate.net The binding of DEO induces an open-to-closed conformational change in the enzyme, creating a solvent-filled cavity. researchgate.netnih.govnih.govresearchgate.net
Computational docking studies and X-ray crystallography have shown that the L-olivosyl moiety of the monoglycosylated substrate, L-O-DEO, can occupy this same cavity, displacing the solvent molecules. researchgate.netnih.govnih.govresearchgate.net This interaction with the sugar moiety is thought to trigger a more efficient structural transition, stabilizing the closed, catalytically competent conformation of the enzyme. nih.govnih.govresearchgate.net This has led to the proposal that L-O-DEO is the preferred substrate for OleP. nih.govnih.govresearchgate.net The versatility of OleP to accept the aglycone is facilitated by structural solvent molecules that compensate for the absence of the glycosyl unit. nih.govnih.gov
Another key enzyme, the L-oleandrosyl 3-O-methyltransferase known as OleY, also demonstrates substrate versatility. asm.orgnih.govnih.gov OleY is responsible for the final step in the formation of the L-oleandrose sugar, which is the 3-O-methylation of an L-olivosyl moiety. asm.orgnih.govnih.govresearchgate.net Studies have shown that OleY can act on different monoglycosylated derivatives, including L-rhamnosyl- and L-mycarosyl-erythronolide B, in addition to its natural substrate precursor. asm.orgnih.govnih.govuniprot.org This indicates a degree of flexibility in the enzyme's active site.
The timing of this methylation step is a key feature of the oleandomycin pathway. The glycosyltransferase OleG2 first attaches L-olivose to the oleandolide aglycone. Subsequently, OleY methylates this attached sugar to form the L-oleandrose moiety. asm.orgnih.govnih.gov This is a notable difference from the biosynthesis of the avermectin, where L-oleandrose is synthesized first and then transferred to the aglycone. asm.orgnih.govnih.gov
Associated Biosynthetic Gene Clusters
The production of this compound and the complete oleandomycin antibiotic is governed by a dedicated set of genes organized into a biosynthetic gene cluster (BGC).
Organization and Regulation of ole Genes
The oleandomycin BGC in Streptomyces antibioticus has been extensively studied and sequenced. asm.orgnih.gov The cluster contains genes encoding the polyketide synthase (PKS) responsible for assembling the oleandolide macrolactone ring from acetyl-CoA and methylmalonyl-CoA units. asm.orgnih.gov The PKS is a large, modular type I synthase composed of three polypeptides: OleA1, OleA2, and OleA3. asm.org
Flanking the PKS genes are numerous other genes essential for the biosynthesis of the two deoxy sugars, L-oleandrose and D-desosamine, and their subsequent attachment to the aglycone. asm.orgnih.govnih.gov For the synthesis of L-oleandrose, a 9.8-kb region of the cluster contains eight open reading frames. nih.govnih.gov Four of these genes, oleW, oleV, oleL, and oleU, are specific to L-oleandrose biosynthesis. nih.gov Two genes, oleS and oleE, are involved in the early steps common to the biosynthesis of both L-oleandrose and D-desosamine. nih.gov The gene oleY encodes the 3-O-methyltransferase that converts the L-olivosyl intermediate to L-oleandrosyl. asm.orgnih.gov
The cluster also includes genes encoding glycosyltransferases, such as oleG1 and oleG2, which are responsible for transferring the D-desosamine and L-oleandrose sugars to the oleandolide core, respectively. nih.gov Additionally, the cluster contains genes for other functions, including resistance to the antibiotic, secretion, and the cytochrome P-450 epoxidase, OleP. asm.orgnih.gov The gene oleR encodes an extracellular β-glucosidase that activates the glycosylated, inactive form of oleandomycin outside the cell. pnas.org The regulation of these genes is complex, with some genes, like oleY, being under the control of their own promoters, while others can be expressed under the control of strong constitutive promoters like the erythromycin resistance gene promoter (ermEp) for experimental purposes. asm.org
Comparative Genomics of Macrolide Biosynthesis
The organization of the oleandomycin BGC shares similarities with other macrolide biosynthetic gene clusters, such as the one for erythromycin. jst.go.jp Comparative genomic analyses have become a powerful tool for understanding the evolution and diversity of these pathways. acs.orgnih.govresearchgate.net By comparing the gene clusters of different macrolide-producing organisms, researchers can identify conserved domains and unique genes that contribute to the structural diversity of these natural products. frontiersin.org
For instance, the polyketide synthase of oleandomycin has a similar genetic and protein architecture to the 6-deoxyerythronolide B synthase (DEBS) from the erythromycin producer, Saccharopolyspora erythraea. jst.go.jp However, differences in the tailoring enzymes, such as the glycosyltransferases and oxidases, lead to the production of distinct macrolide structures.
The study of different Streptomyces species has revealed a vast and often cryptic biosynthetic potential for producing a wide array of secondary metabolites, including macrolides. nih.govresearchgate.net Comparative genomics of various Streptomyces strains has shown that they possess a large number of unique BGCs, many of which are not associated with known compounds. nih.gov This highlights the potential for discovering novel macrolides and other bioactive molecules through genome mining and comparative approaches. acs.orgnih.govresearchgate.net The analysis of gene cluster architecture across different species can also shed light on the evolutionary relationships and the horizontal transfer of biosynthetic pathways among bacteria. frontiersin.org
Chemoenzymatic and Genetic Engineering Approaches
Rational Design of L-Oleandrosyl-oleandolide Analogs
Rational design involves the deliberate modification of biosynthetic pathways based on a detailed understanding of their enzymatic components. By altering the enzymes responsible for constructing or modifying the this compound molecule, researchers can generate a diverse array of new compounds.
Site-Directed Mutagenesis of Biosynthetic Enzymes
Site-directed mutagenesis is a powerful technique for protein engineering that allows for specific changes to be made to the amino acid sequence of an enzyme, thereby altering its function or substrate specificity. nih.govnih.gov In the context of this compound, several enzymes in the oleandomycin (B1677203) biosynthetic cluster from Streptomyces antibioticus are prime targets for such modifications.
Key enzymatic targets include the glycosyltransferases (OleG1 and OleG2) responsible for attaching the sugar moieties, the methyltransferase (OleY) involved in the final step of L-oleandrose synthesis, and the cytochrome P450 monooxygenase (OleP) that epoxidizes the oleandolide (B1226770) ring. nih.govasm.org By creating specific mutations in the active sites of these enzymes, it is possible to influence their substrate recognition. For instance, altering the OleG2 glycosyltransferase could enable it to transfer sugars other than L-oleandrose or to attach the sugar at a different position on the oleandolide aglycone. Similarly, mutagenesis of the L-oleandrose biosynthetic enzymes (e.g., OleU, OleV, OleW) could lead to the synthesis of alternative deoxysugars, which could then be transferred to the oleandolide core. researchgate.net
Table 1: Key Biosynthetic Enzymes for this compound and Potential Mutagenesis Applications
| Enzyme | Gene Name | Function in Oleandomycin Biosynthesis | Potential Outcome of Site-Directed Mutagenesis |
| L-Oleandrosyl Glycosyltransferase | OleG2 | Transfers L-olivose/L-oleandrose to the oleandolide aglycone. nih.gov | Altered aglycone or sugar substrate specificity, leading to novel glycosylated compounds. |
| D-Desosaminyl Glycosyltransferase | OleG1 | Transfers D-desosamine to the monoglycosylated intermediate. nih.gov | Not directly involved in this compound synthesis but can be targeted to prevent further glycosylation. |
| 3-O-Methyltransferase | OleY | Catalyzes the final methylation step to convert L-olivose to L-oleandrose. researchgate.net | Inactivation could lead to the accumulation of L-olivosyl-oleandolide; altered specificity could introduce different alkyl groups. |
| Cytochrome P450 Monooxygenase | OleP | Catalyzes the C8-C8a epoxidation of the oleandolide ring. asm.orgnih.gov | Altered regioselectivity of oxidation or acceptance of modified oleandolide scaffolds. |
| Deoxysugar Biosynthesis Enzymes | oleS, oleE, oleU, oleV, oleW, oleL | Catalyze the multi-step conversion of glucose-1-phosphate to dTDP-L-oleandrose. nih.govasm.org | Generation of novel dTDP-activated deoxysugar donors for glycosylation. |
Precursor-Directed Biosynthesis Strategies
Precursor-directed biosynthesis is a chemoenzymatic strategy that involves feeding synthetic, non-natural starting materials (precursors) to a mutant microorganism that is blocked in its own natural product pathway. nih.govmdpi.comnih.gov The downstream enzymes of the host then process this unnatural precursor to generate a novel analog.
To generate analogs of this compound, a mutant strain of S. antibioticus could be engineered with an inactivated polyketide synthase (PKS), the enzyme complex responsible for building the oleandolide macrolactone. nih.gov This mutant would be unable to produce its native aglycone but would retain the functional machinery for deoxysugar synthesis and glycosylation. By feeding chemically synthesized oleandolide analogs to this mutant, the intact L-oleandrose biosynthetic and glycosyltransferase enzymes could attach L-oleandrose to these novel scaffolds, resulting in a variety of new this compound derivatives. researchgate.net This approach effectively combines the flexibility of chemical synthesis for creating diverse aglycones with the high stereospecificity of enzymatic glycosylation.
Heterologous Expression Systems for Biosynthesis
Heterologous expression—the expression of genes in a host organism that does not naturally produce the corresponding proteins—is a cornerstone of modern biotechnology. It allows for the production of natural products in more easily manipulated and faster-growing hosts, and facilitates the study of individual biosynthetic enzymes. frontiersin.org
Overexpression in Microbial Hosts (e.g., Escherichia coli, Streptomyces lividans)
The genes from the oleandomycin biosynthetic cluster have been successfully expressed in heterologous hosts like Escherichia coli and other Streptomyces species such as S. lividans and S. albus. nih.govnih.govfrontiersin.org For example, the entire oleandomycin PKS (OlePKS) was expressed in S. lividans, leading to the production of the aglycone precursor, 8,8a-deoxyoleandolide (B1208699). nih.govjst.go.jp This is significant because genetic tools for the native producer, S. antibioticus, are not well-developed, making heterologous systems essential for pathway manipulation. nih.gov
Overexpression of individual genes or sub-clusters is also a common strategy. Researchers have overexpressed the oleY methyltransferase in both E. coli and S. lividans to study its function and use it for biotransformation. researchgate.net Similarly, the genes required for L-oleandrose synthesis have been introduced into S. albus, a host that does not produce macrolides, to create a strain capable of generating this specific deoxysugar. nih.govasm.org
Biotransformation Applications
Biotransformation uses whole microbial cells or purified enzymes to perform specific chemical modifications on a supplied substrate. frontiersin.orgmdpi.com Engineered heterologous hosts are ideal for these applications. A notable example involved the creation of a recombinant S. albus strain that contained two key components: the oleG2 glycosyltransferase gene integrated into its chromosome, and a separate plasmid carrying all the genes necessary for the biosynthesis of dTDP-L-oleandrose. nih.govasm.org
When this engineered strain was fed erythronolide B, the aglycone precursor to the antibiotic erythromycin (B1671065), it successfully biotransformed the substrate by attaching L-oleandrose, yielding the hybrid macrolide 3-O-oleandrosyl-erythronolide B. nih.gov In a related experiment, a strain lacking the final methyltransferase (oleY) produced 3-O-olivosyl-erythronolide B, demonstrating precise control over the final product. nih.gov These experiments showcase the power of biotransformation to create novel glycosylated compounds that would be difficult to assemble through purely chemical means.
Table 2: Examples of Biotransformation Using Oleandomycin Biosynthetic Genes
| Host Organism | Expressed Genes | Substrate | Product | Reference |
| Streptomyces albus | oleG2 + L-oleandrose biosynthesis genes (oleS, E, V, W, L, U, Y) | Erythronolide B | 3-O-oleandrosyl-erythronolide B | nih.gov |
| Streptomyces albus | oleG2 + L-olivose biosynthesis genes (oleS, E, V, W, L, U) | Erythronolide B | 3-O-olivosyl-erythronolide B | nih.gov |
| Streptomyces lividans | oleY (methyltransferase) | L-olivosyl-erythronolide B | L-oleandrosyl-erythronolide B | researchgate.net |
| Streptomyces lividans | OlePKS + OleP | 6-deoxyerythronolide B | 8,8a-dihydroxy-6-deoxyerythronolide B | nih.gov |
Combinatorial Biosynthesis Utilizing this compound Scaffolds
Combinatorial biosynthesis aims to create "unnatural" natural products by mixing and matching genes from different biosynthetic pathways. caister.comuniovi.es The this compound structure serves as an excellent scaffold for this approach due to the modularity of its biosynthesis. The enzymes involved, particularly the glycosyltransferases, often exhibit a degree of substrate flexibility, allowing them to recognize and modify structures from other pathways.
A successful example of this strategy involved combining genes from the oleandomycin pathway of S. antibioticus with those from the elloramycin (B1244480) (an antitumor agent) pathway of S. olivaceus. researchgate.netcaister.com Researchers co-expressed a cosmid containing part of the elloramycin gene cluster with plasmids containing the L-oleandrose and L-olivose biosynthetic genes in S. albus. caister.com The host strain produced the elloramycin aglycone, which was then glycosylated by the oleandomycin pathway enzymes, resulting in the creation of novel hybrid compounds such as L-olivosyl-8-demethyl-tetracenomycin C. researchgate.netcaister.com This demonstrated that the sugar biosynthetic machinery for L-oleandrose can be used to modify structurally distinct polyketide scaffolds, opening the door to the creation of diverse hybrid molecules based on the this compound blueprint.
Biological Activities and Mechanistic Insights
Role as a Key Intermediate in Oleandomycin (B1677203) Bioactivity
The function of L-Oleandrosyl-oleandolide is intrinsically linked to the production of the antibiotic oleandomycin by the bacterium Streptomyces antibioticus.
The formation of this compound occurs after the initial glycosylation of the oleandolide (B1226770) ring. In this specific step, its direct precursor, L-olivosyl-oleandolide, undergoes a methylation reaction. smolecule.comqmul.ac.uk This conversion is catalyzed by the enzyme L-olivosyl-oleandolide 3-O-methyltransferase, also known as OleY. qmul.ac.ukenzyme-database.orguniprot.org The enzyme transfers a methyl group from the donor S-adenosyl-L-methionine to the 3-hydroxyl group of the L-olivosyl moiety, yielding this compound and S-adenosyl-L-homocysteine. smolecule.comqmul.ac.uk The OleY enzyme can also act on other similar monoglycosylated macrolactones. qmul.ac.ukenzyme-database.orguniprot.org This methylation is a critical step in the formation of the L-oleandrose sugar before its attachment to the oleandomycin structure. uniprot.org
| Precursor | Enzyme | Product | Organism |
| L-Olivosyl-oleandolide | L-olivosyl-oleandolide 3-O-methyltransferase (OleY) | This compound | Streptomyces antibioticus |
Cellular Interactions in Model Systems
The cellular interactions of this compound are best understood in the context of the final antibiotic product, oleandomycin, and through its detection in metabolic studies.
The presence of this compound has been identified in metabolomic studies of various organisms, indicating its involvement in or influence on cellular metabolism. In the microalga Nannochloropsis gaditana, this compound was identified as one of the bioactive compounds in an ethanol (B145695) extract that could survive an in vitro digestion process, suggesting its potential bioavailability. mdpi.com Similarly, metabolomic profiling of the dinoflagellate Scrippsiella trochoidea detected this compound, highlighting its presence within the metabolic network of marine algae. nih.gov
In the plant model Arabidopsis thaliana, application of a seaweed extract led to changes in the plant's metabolome, including the accumulation of 3-O-(α-L-oleandrosyl)oleandolide in the roots at specific time points, suggesting a role in the plant's metabolic response to external stimuli. nih.govseasolhortandag.com
Identified Bioactivities in Natural Extracts Containing this compound
Natural extracts in which this compound has been identified have shown various biological activities, including antioxidant effects.
Extracts from several natural sources containing this compound have demonstrated antioxidant properties. An ethanolic extract from the microalga Nannochloropsis gaditana, which contains this compound among other compounds, showed significant antioxidant activity as measured by DPPH, ABTS, and lipid peroxidation inhibition assays. mdpi.com
Furthermore, methanolic extracts from the flower of Clitoria ternatea were analyzed using High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) and found to contain this compound. mbimph.com These extracts displayed notable antioxidant activity in DPPH radical scavenging and reducing power assays. mbimph.com The compound has also been identified in extracts of Phlogacanthus species, which are plants recognized for their traditional medicinal use and antioxidant properties. jssuni.edu.in
| Natural Source | Extract Type | Identified Bioactivity |
| Nannochloropsis gaditana | Ethanolic | Antioxidant |
| Clitoria ternatea | Methanolic | Antioxidant |
| Phlogacanthus species | Not specified | Antioxidant (inferred) |
Antiproliferative Effects (in vitro or in non-human models)
Direct and specific research on the antiproliferative effects of isolated this compound is limited. However, studies on extracts containing this compound and on structurally similar molecules provide some insight into its potential activity.
An extract from the microalga Nannochloropsis gaditana, which was found to contain 3-o-(α-L-oleandrosyl) oleandolide, demonstrated low antiproliferative action when tested on the T84 human colon adenocarcinoma cell line. mdpi.com In an in vitro digestion model, the antiproliferative activity was primarily detected in the retentate (less digestible fraction), suggesting limited bioavailability of the active components in that extract. mdpi.com Other studies on acetonic extracts of N. gaditana have noted antiproliferative effects against the A549 human lung cancer cell line, although the specific compounds responsible for this activity were not identified. researchgate.net
To understand the potential antiproliferative profile of this compound, it is informative to examine the well-documented activities of oleandrin (B1683999), a structurally related cardiac glycoside that shares the same L-oleandrose sugar moiety. nih.gov Oleandrin is a potent cytotoxic agent that has been shown to inhibit the proliferation of various human cancer cell lines at nanomolar concentrations. sci-hub.semdpi.comphcogrev.com It induces apoptosis (programmed cell death) and can act as a chemosensitizer and radiosensitizer, enhancing the efficacy of other cancer therapies. nih.govphcogrev.com The mechanism of action for cardiac glycosides often involves the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of events culminating in cell death. sci-hub.se
Derivatives of oleandrin have been synthesized to improve its properties, such as water solubility, while maintaining or enhancing its potent anticancer effects. For instance, an ester derivative, 4b-HCl, showed significant in vitro cytotoxicity against several tumor cell lines and demonstrated superior tumor growth inhibition (96.4% reduction) compared to the chemotherapy drug vinorelbine (B1196246) in a mouse xenograft model of A549 lung cancer. sci-hub.se
| Compound | Cell Line | Activity (IC₅₀) | Source(s) |
| Oleandrin | MDA-MB-231 (Breast Cancer) | 72 nM | mdpi.com |
| Endothelial Cells (Normal) | 35 nM | mdpi.com | |
| Odoroside A | MDA-MB-231 (Breast Cancer) | 183 nM | mdpi.com |
| Endothelial Cells (Normal) | 127 nM | mdpi.com | |
| Oleandrin Derivative (4b) | A549 (Lung Cancer) | 17.20 nM | sci-hub.se |
| HCT-116 (Colon Cancer) | 20.31 nM | sci-hub.se | |
| MCF-7 (Breast Cancer) | 26.74 nM | sci-hub.se | |
| HepG2 (Liver Cancer) | 30.15 nM | sci-hub.se | |
| U2OS (Bone Cancer) | 52.48 nM | sci-hub.se |
Structure-Activity Relationship Studies (SAR) in Related Macrolides
The biological activity of macrolides and related glycosides is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies, which investigate how specific structural features of a molecule relate to its biological function, are crucial for optimizing existing compounds and designing new therapeutic agents.
Influence of Glycosyl Moieties on Biological Function
The sugar (glycosyl) moieties attached to the macrolactone or aglycone core are critical determinants of biological activity in many classes of glycosides, including macrolide antibiotics and cardiac glycosides. sci-hub.sedntb.gov.ua
In numerous cases, these sugar residues are absolutely essential for the compound's function. sci-hub.se Their roles are multifaceted and include:
Target Binding and Potency : The sugar portions of a molecule are often directly involved in binding to the biological target. dntb.gov.ua For macrolide antibiotics that target the bacterial ribosome, the sugars make specific interactions with the 23S rRNA, which is essential for inhibiting protein synthesis. dntb.gov.ua The removal or alteration of these sugar moieties can lead to a dramatic reduction or complete loss of activity. frontiersin.org Similarly, for cardiac glycosides, the type of sugar at the C-3 position of the steroid nucleus can affect the pharmacodynamic profile. frontiersin.org
Pharmacokinetic Properties : Glycosylation significantly impacts a molecule's solubility, transport, and bioavailability. sci-hub.se Historically, it was believed that this was the primary role of the sugar components. While this is an important function, it is now clear their role extends to direct interaction with cellular targets. sci-hub.se
Modulation of Activity : The nature of the sugar can fine-tune the biological activity. In engineered biosynthesis studies, replacing the native D-desosamine sugar of the macrolide narbomycin (B1235643) with L-rhamnose resulted in a new analog with greater antibacterial activity than the parent compound and even the clinically used erythromycin (B1671065). phcogrev.com This highlights the potential of "glycorandomization" to create novel drugs with improved efficacy. sci-hub.se The substitution of the sugar on the 12-membered macrolide YC-17 with L-rhamnose also led to a derivative with enhanced antibacterial activity. nih.gov
Impact of Macrolactone Ring Modifications
The macrolactone ring, the large cyclic ester that forms the core of macrolide antibiotics, is another critical site for modifications that influence biological activity.
Ring Size and Conformation : Macrolides are classified by the size of their lactone ring, typically as 14-, 15-, or 16-membered rings. frontiersin.org This size difference can affect the compound's spectrum of activity and its ability to inhibit processes like biofilm formation. nih.gov For plecomacrolides, the size of the macrolactone ring (16- vs. 18-membered) was found to be a key factor in their inhibitory activity. researchgate.net The ring's conformation, which is crucial for binding to the target, is also a key determinant of potency. researchgate.net
Substitutions on the Ring : Chemical modifications at various positions on the macrolactone ring are a common strategy to create second-generation macrolides with improved properties. mdpi.commdpi.com For erythromycin, a 14-membered macrolide, modifications at positions C-3, C-6, C-9, C-11, and C-12 have been extensively studied. mdpi.commdpi.com Changes at the C-9 and C-6 positions, for example, were made to prevent acid-catalyzed degradation, which improved the stability and oral bioavailability of derivatives like clarithromycin (B1669154) and azithromycin. frontiersin.org
Aglycone Modifications in Cardiac Glycosides : In cardiac glycosides, the non-sugar aglycone (a steroid nucleus) serves a similar core function to the macrolactone ring. Modifications to this structure significantly impact cytotoxicity. For example, oleandrin possesses an acetoxy group at the C-16 position of its steroid ring. nih.gov Its derivative, odoroside A, lacks this group and consequently shows reduced toxicity against both normal endothelial cells and breast cancer cells compared to oleandrin. mdpi.com This demonstrates that even small changes to the aglycone can substantially alter the biological activity profile.
Advanced Analytical Methodologies for L Oleandrosyl Oleandolide Research
Chromatographic Techniques for Separation and Purification
Chromatography is fundamental in the initial stages of L-Oleandrosyl-oleandolide research, enabling its isolation from plant extracts and other biological sources.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of this compound. Its high resolution and sensitivity allow for the separation of this specific glycoside from a complex mixture of related compounds often found in plant extracts.
Detailed Research Findings:
Researchers have successfully employed HPLC to isolate and quantify cardiac glycosides from various sources. For instance, in the analysis of extracts from Nerium oleander, HPLC has been instrumental in separating different glycosides, including oleandrin (B1683999) and its derivatives. taylorfrancis.com The choice of column, mobile phase composition, and detector is critical for achieving optimal separation. Reversed-phase columns, such as C18, are commonly used with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with the addition of a small percentage of formic acid to improve peak shape. frontiersin.orgnih.gov
A study analyzing the metabolomic profile of Arabidopsis thaliana utilized a UHPLC-MS method with a C18 column and a gradient of water and acetonitrile with 0.1% formic acid to identify various metabolites, including 3-O-(α-L-oleandrosyl)oleandolide. nih.gov Similarly, in the analysis of the microalga Nannochloropsis gaditana, ultra-performance liquid chromatography (UPLC) with a C18 column and a gradient of water and acetonitrile with 0.5% acetic acid was used to identify bioactive compounds, including 3-o-(α-L-oleandrosyl) oleandolide (B1226770). mdpi.com
Interactive Data Table: HPLC Parameters for this compound Analysis
| Parameter | Typical Conditions | Source(s) |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | frontiersin.orgnih.gov |
| Mobile Phase A | Water with 0.1% - 0.5% formic or acetic acid | frontiersin.orgnih.govmdpi.com |
| Mobile Phase B | Acetonitrile or Methanol | frontiersin.orgnih.govmdpi.com |
| Elution | Gradient | frontiersin.orgnih.govmdpi.com |
| Flow Rate | 0.4 mL/min | frontiersin.orgnih.gov |
| Detection | Mass Spectrometry (MS), UV | frontiersin.orgnih.govmdpi.com |
Thin-Layer Chromatography (TLC) serves as a valuable preliminary and complementary technique to HPLC for the separation and identification of this compound. nih.gov It is a rapid and cost-effective method for screening plant extracts for the presence of cardiac glycosides and for monitoring the progress of purification. nih.gov
Detailed Research Findings:
In the analysis of cardiac glycosides from Nerium oleander flowers, TLC was used to separate and identify various compounds, including oleandrin. nih.gov Different solvent systems can be employed to achieve separation on silica (B1680970) gel plates. For instance, a mixture of chloroform (B151607) and methanol can be effective for separating cardiac glycosides. nih.gov Visualization of the separated spots is typically achieved by spraying with reagents such as p-toluenesulphonic acid or antimony trichloride, followed by heating, which produces characteristic colored spots for different glycosides. nih.gov While not as quantitative as HPLC, TLC provides crucial qualitative information and can guide the development of HPLC methods. nih.gov
Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
Once purified, spectroscopic techniques are employed to confirm the identity of this compound and to gain deeper insights into its three-dimensional structure and interactions.
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) is a powerful tool in metabolomics for the sensitive and specific detection and identification of compounds like this compound in complex biological samples. rsc.org
Detailed Research Findings:
HR-LCMS combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers. rsc.orgmbimph.com This allows for the determination of the elemental composition of a molecule with high confidence. In a metabolomic study of the microalga Nannochloropsis gaditana, UPLC coupled to a quadrupole time-of-flight mass spectrometer (QTOF-MS) was used to identify 3-o-(α-L-oleandrosyl) oleandolide in the dialyzate of the untreated microalga. mdpi.com Another study on Clitoria ternatea flower and seed extracts also utilized HR-LCMS to identify this compound. mbimph.com The high resolution of the instrument allows for the differentiation of this compound from other co-eluting compounds with similar retention times but different elemental compositions. rsc.org
Interactive Data Table: HR-LCMS Findings for this compound
| Study Subject | Instrument | Ionization Mode | Key Finding | Source(s) |
| Nannochloropsis gaditana | UPLC-QTOF-MS | Not Specified | Identification of 3-o-(α-L-oleandrosyl) oleandolide | mdpi.com |
| Clitoria ternatea | HR-LCMS (Agilent G6550) | Positive/Negative | Identification of this compound | mbimph.com |
| Cupressus torulosa | UPLC-QTOF-MS | Negative | Identification of this compound | rsc.org |
| Single Algal Cells | Single-Probe MS | Positive | Detection of this compound | core.ac.uk |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound, providing detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule in solution.
Detailed Research Findings:
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the carbon-hydrogen framework of the molecule. These experiments allow for the assignment of all proton and carbon signals in the spectrum, confirming the structure of the oleandolide aglycone and the L-oleandrose sugar moiety, as well as the glycosidic linkage between them.
Future Research Directions for L Oleandrosyl Oleandolide
Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Elements
The biosynthetic pathway of oleandomycin (B1677203), which includes L-Oleandrosyl-oleandolide, has been substantially investigated, yet gaps in knowledge remain, presenting opportunities for future discovery. The macrolactone core, oleandolide (B1226770), is assembled by a polyketide synthase from acetyl-CoA and methylmalonyl-CoA units. sips.org.inasm.org To this core, two deoxysugars, L-oleandrose and D-desosamine, are attached. asm.org this compound is the product of the methylation of its precursor, L-Olivosyl-oleandolide, a reaction catalyzed by the methyltransferase OleY. researchgate.netsmolecule.com
Key enzymes in this pathway have been identified, such as the cytochrome P450 OleP, which performs a unique epoxidation on the macrolactone ring, and the glycosyltransferase OleG2, which is proposed to attach the L-olivose moiety. mdpi.comresearchgate.net However, the precise regulatory mechanisms governing the expression of the oleandomycin gene cluster are not fully understood. Future research should focus on identifying and characterizing the specific transcriptional regulators (activators and repressors) that control the flux through this pathway. Furthermore, a definitive characterization of all enzymatic steps, including the confirmation of OleG2's function and the elucidation of the timing of glycosylation relative to epoxidation by OleP, is crucial. mdpi.com
Table 1: Key Biosynthetic Enzymes and Areas for Future Investigation
| Enzyme Name | Proposed/Known Function | Future Research Focus |
|---|---|---|
| OleP (Cytochrome P450) | Catalyzes epoxidation of the macrolactone ring. mdpi.com | Determine substrate preference (aglycone vs. glycosylated intermediate) definitively; investigate regulation and coordination with glycosylation steps. |
| OleG2 (Glycosyltransferase) | Proposed to transfer L-olivose to the oleandolide aglycone. researchgate.net | Confirm enzymatic function and substrate specificity through in vitro assays; solve crystal structure to understand mechanism. |
| OleY (Methyltransferase) | Converts L-olivosyl moiety to L-oleandrosyl moiety via 3-O-methylation. researchgate.netresearchgate.net | Explore substrate flexibility for use in chemoenzymatic synthesis; investigate its regulation. |
| Unknown Regulators | Control of the oleandomycin biosynthetic gene cluster. | Identify and characterize transcriptional activators and repressors; elucidate the signaling molecules or environmental cues that trigger gene expression. |
Exploration of Novel Biological Activities in Diverse Biological Systems
While this compound is known as an antibiotic precursor, its presence in a variety of organisms suggests it may possess a broader range of biological activities. Metabolomic studies have detected this compound not only in its producing bacterium, Streptomyces antibioticus, but also in the microalga Nannochloropsis gaditana, the plant Cupressus torulosa, and the dinoflagellate Scrippsiella trochoidea. mdpi.comrsc.orgcore.ac.uk The detection in N. gaditana extracts after simulated digestion suggests potential bioavailability and bioactivity in mammals. mdpi.com
This wide distribution hints at untapped therapeutic or biological functions. Future research should involve comprehensive screening of purified this compound against a wide array of biological targets. This includes assays for anticancer, antiviral, antifungal, and anti-inflammatory properties. nih.gov Investigating its potential role in plant defense mechanisms or as a signaling molecule in microbial communities could also unveil novel ecological functions. frontiersin.org
Chemoenzymatic Synthesis of Diversified Analog Libraries
The principles of combinatorial biosynthesis and chemoenzymatic synthesis offer a powerful strategy for generating novel chemical diversity. researchgate.net By combining chemical synthesis with the use of promiscuous enzymes, libraries of this compound analogs can be created. The methyltransferase OleY has already demonstrated flexibility, capable of methylating various deoxysugars attached not only to its native aglycone but also to other scaffolds like erythronolide B and the anticancer agent steffimycin (B1681132). researchgate.netresearchgate.netresearchgate.net
Future work should systematically exploit the substrate promiscuity of the enzymes from the oleandomycin pathway. This would involve:
Synthesizing a range of modified oleandolide aglycones.
Utilizing flexible glycosyltransferases, such as those from the steffimycin or other pathways, to attach a variety of natural and unnatural sugar moieties. researchgate.net
Employing methyltransferases like OleY to further modify the attached sugars.
This "glycorandomization" approach could yield a diverse library of new macrolides for biological screening, potentially leading to compounds with improved antibiotic potency or entirely new biological activities. researchgate.net
Advanced Metabolic Engineering for Enhanced Production or Novel Compound Generation
Increasing the production yield of this compound or engineering strains to produce novel derivatives is a key goal for practical applications. Advanced metabolic engineering strategies, which have proven successful for other natural products, can be applied to Streptomyces antibioticus or a suitable heterologous host like Streptomyces lividans. researchgate.netnih.gov
Future research efforts in this area should adopt a holistic "push, pull, package, and protect" strategy. nih.gov This includes upregulating the supply of precursors (push), enhancing the activity of rate-limiting biosynthetic enzymes (pull), facilitating export (package), and preventing degradation (protect). Specific avenues include:
Overexpression of key biosynthetic genes, such as the polyketide synthase and rate-limiting tailoring enzymes.
Deletion of competing metabolic pathways to direct more carbon flux towards oleandomycin biosynthesis.
Implementation of combinatorial biosynthesis by introducing genes from other macrolide pathways into the S. antibioticus host to generate hybrid compounds. researchgate.net
Structural Biology of this compound-Interacting Proteins
A deep understanding of molecular interactions requires high-resolution structural data. The crystal structure of the P450 enzyme OleP has provided initial insights, suggesting that the monoglycosylated precursor to this compound may be its preferred substrate, with the sugar fitting into a specific cavity in the active site. mdpi.com
The next frontier is to determine the atomic-resolution structures of this compound in complex with other key interacting proteins. Prime targets for structural biology studies (using X-ray crystallography or cryo-EM) include:
The glycosyltransferase responsible for attaching the second sugar (D-desosamine).
The methyltransferase OleY, to understand the basis of its substrate recognition and promiscuity.
The bacterial ribosome, the ultimate target of the final antibiotic, oleandomycin. smolecule.com A structure with this compound could reveal if this intermediate possesses nascent antibiotic activity and guide the design of more potent ribosome-targeting drugs.
Integration of Omics Data for Systems-Level Understanding of its Biological Role
To achieve a holistic view of this compound's role, an integration of multiple "omics" datasets is necessary. nih.gov This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of cellular processes. scilifelab.senbis.se The genomic foundation is already in place with the characterization of the oleandomycin biosynthetic gene cluster. asm.org
Future research should focus on generating and integrating time-resolved omics data from S. antibioticus cultures.
Transcriptomics will reveal how the expression of biosynthetic genes is regulated throughout the fermentation process.
Proteomics will quantify the abundance of the corresponding enzymes.
Metabolomics will track the concentrations of this compound and other pathway intermediates, identifying potential bottlenecks. frontiersin.org
By integrating these data layers, a systems-level model of biosynthesis can be constructed. nih.gov This model will not only deepen our understanding of the compound's physiological function but also provide a powerful tool for rationally designing metabolic engineering strategies for enhanced production or novel compound generation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
